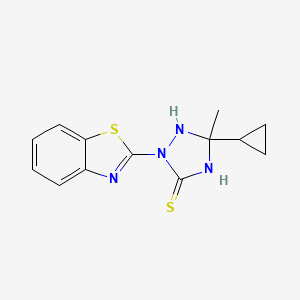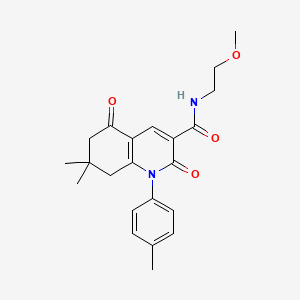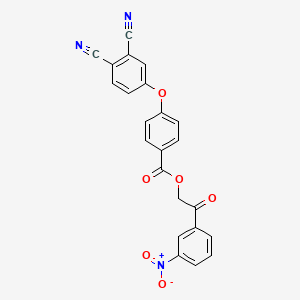
2-(1,3-Benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolane-3-thione is a heterocyclic compound that combines the structural features of benzothiazole and triazolane
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolane-3-thione can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization and subsequent functionalization to introduce the triazolane and thione groups . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolane-3-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the function of essential enzymes in bacterial cells, leading to cell death . In antiviral applications, it inhibits viral replication by targeting viral enzymes and proteins .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles and 2-aminobenzothiazoles . Compared to these compounds, 2-(1,3-benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolane-3-thione is unique due to its triazolane and thione groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H14N4S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C13H14N4S2/c1-13(8-6-7-8)15-11(18)17(16-13)12-14-9-4-2-3-5-10(9)19-12/h2-5,8,16H,6-7H2,1H3,(H,15,18) |
InChI Key |
GGXUQPMEPFBZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=NC3=CC=CC=C3S2)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14921025.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B14921032.png)
![(2,6-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B14921044.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B14921046.png)
![N-(2-methoxyphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14921055.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921060.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921069.png)

![N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide}](/img/structure/B14921073.png)
methanone](/img/structure/B14921081.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B14921089.png)
![N-(4-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14921094.png)
![N-(2-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921107.png)
